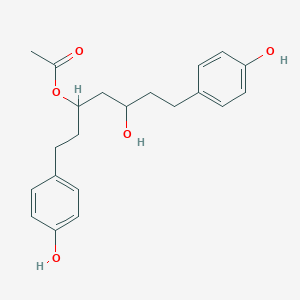

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

. This compound belongs to the class of phenols and is known for its potential biological activities.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate typically involves the acetylation of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-ol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods: Industrial production of this compound can be achieved through extraction from ginger rhizomes followed by purification processes. The extraction involves solvent extraction techniques, and the purification is done using chromatographic methods .

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions to form corresponding quinones.

Reduction: Reduction reactions can convert it back to its alcohol form.

Substitution: It can participate in nucleophilic substitution reactions, especially at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-ol.

Substitution: Formation of various esters and ethers.

科学研究应用

Biological Activities

1. Antioxidant Properties

Research has indicated that diarylheptanoids, including 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate, exhibit significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related diseases. Studies have shown that this compound can effectively scavenge free radicals, thereby contributing to cellular protection against oxidative damage .

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro experiments have demonstrated that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest its potential use in treating inflammatory diseases .

3. Antimicrobial Activity

this compound has shown promising antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing natural antimicrobial agents .

Applications in Research

1. Natural Product Chemistry

As a natural product derived from plants like Zingiber officinale (ginger), this compound is of interest in the study of phytochemicals and their potential health benefits. Its isolation from plant sources allows researchers to explore its chemical structure and biological activities further .

2. Pharmacological Studies

Given its diverse biological activities, this compound is being investigated for potential therapeutic applications. Researchers are exploring its efficacy in treating conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders due to its ability to modulate various biochemical pathways .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study on Antioxidant Activity | Demonstrated significant free radical scavenging ability | Potential use in dietary supplements |

| Anti-inflammatory Research | Inhibited COX and LOX enzymes | Development of anti-inflammatory drugs |

| Antimicrobial Testing | Effective against Staphylococcus aureus and E. coli | Natural antimicrobial formulations |

作用机制

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress pathways. The molecular targets include reactive oxygen species and various enzymes involved in oxidative stress .

相似化合物的比较

- 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one

- 3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane

Comparison: 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is unique due to its acetylated form, which may enhance its bioavailability and stability compared to its non-acetylated counterparts .

生物活性

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate, also known as a derivative of bisphenol compounds, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes multiple hydroxyl groups, which are often associated with various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C21H26O5 |

| Molecular Weight | 358.43 g/mol |

| CAS Number | 1269839-24-8 |

| Appearance | Oily |

| Density | 1.206 g/cm³ (predicted) |

| Boiling Point | 565.6 °C (predicted) |

| pKa | 10.07 (predicted) |

Structural Characteristics

The compound features a heptane backbone with hydroxyl substitutions at the 1, 7 positions and acetylation at the 3 position. These modifications contribute to its solubility and reactivity, influencing its biological interactions.

Antioxidant Activity

Research indicates that compounds with multiple hydroxyl groups often exhibit significant antioxidant properties. The presence of these groups in this compound suggests it may scavenge free radicals effectively. A study demonstrated that similar compounds can reduce oxidative stress in cellular models, potentially preventing cellular damage associated with various diseases .

Anticancer Potential

Preliminary studies have shown that derivatives of this compound may possess anticancer properties. For instance, related bisphenol compounds have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The mechanism often involves the modulation of signaling pathways associated with apoptosis and cell cycle regulation. Research findings suggest that the compound could induce apoptosis in cancer cell lines through caspase activation and mitochondrial pathway engagement .

Hormonal Activity

The structural similarity to endocrine-disrupting chemicals raises concerns about potential hormonal activity. Some studies have indicated that similar compounds can act as weak estrogens or antiestrogens, influencing hormone receptor pathways. This activity could have implications for reproductive health and cancer risk, necessitating further investigation into the endocrine-disrupting potential of this compound .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds with polyphenolic structures have been documented to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. Investigations into related compounds suggest that this compound may exhibit similar properties, providing a basis for its potential use in inflammatory conditions .

Study on Antioxidant Properties

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various phenolic compounds, including derivatives similar to this compound. The results indicated a significant reduction in lipid peroxidation levels in vitro, suggesting strong antioxidant activity .

Anticancer Research

In a controlled laboratory setting, researchers tested the compound against several cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed an IC50 value indicating effective inhibition of cell growth at micromolar concentrations. Mechanistic studies revealed that apoptosis was induced through mitochondrial dysfunction and caspase activation pathways.

属性

IUPAC Name |

[5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c1-15(22)26-21(13-7-17-4-10-19(24)11-5-17)14-20(25)12-6-16-2-8-18(23)9-3-16/h2-5,8-11,20-21,23-25H,6-7,12-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFLPOLVWWPIPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CCC1=CC=C(C=C1)O)CC(CCC2=CC=C(C=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。